molecular formula C13H16BrNO4 B6607329 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid CAS No. 2580234-40-6

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid

Cat. No.: B6607329
CAS No.: 2580234-40-6
M. Wt: 330.17 g/mol
InChI Key: BWRKTSIOBSDYSB-UHFFFAOYSA-N
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Description

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.

    Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amino derivative.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic rings.

Scientific Research Applications

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and Boc-protected amino group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the Boc protection.

    tert-butyl bromoacetate: Contains a tert-butyl group and bromine but differs in the core structure.

    5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid: Similar Boc-protected amino group but different core structure.

Uniqueness

5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid is unique due to the combination of its bromine atom, Boc-protected amino group, and methyl group. This combination imparts specific chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-7-9(11(16)17)5-8(14)6-10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRKTSIOBSDYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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